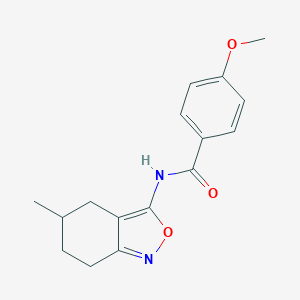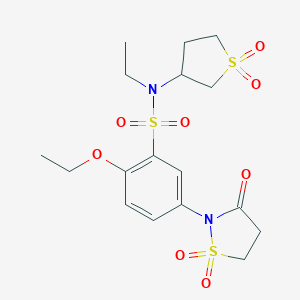
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action.
作用机制
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and its inhibition can lead to the disruption of various cellular processes. Histone deacetylase is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
生化和生理效应
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to inhibit the growth of various bacterial and fungal strains, leading to its antimicrobial properties.
实验室实验的优点和局限性
The advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide in lab experiments include its unique mechanism of action, its ability to inhibit various enzymes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Another future direction is to study its mechanism of action in more detail, including its interactions with various enzymes and cellular pathways. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
合成方法
The synthesis method of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the reaction of 2-ethoxy-N-ethylbenzenesulfonamide with 1,1-dioxotetrahydro-3-thiophene carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product. This intermediate product is then reacted with 2-isothiazolidinone-1,1-dioxide in the presence of a base, such as triethylamine, to yield the final product.
科学研究应用
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial properties against various bacterial and fungal strains.
属性
产品名称 |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide |
|---|---|
分子式 |
C17H24N2O8S3 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O8S3/c1-3-18(14-7-9-28(21,22)12-14)30(25,26)16-11-13(5-6-15(16)27-4-2)19-17(20)8-10-29(19,23)24/h5-6,11,14H,3-4,7-10,12H2,1-2H3 |
InChI 键 |
YKHMNQBCVBIVNG-UHFFFAOYSA-N |
SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
规范 SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



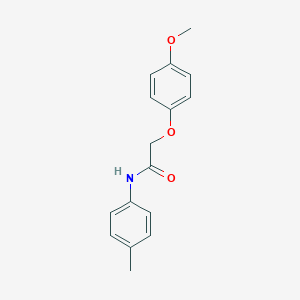
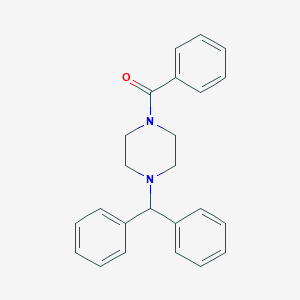
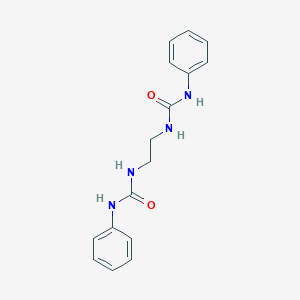
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
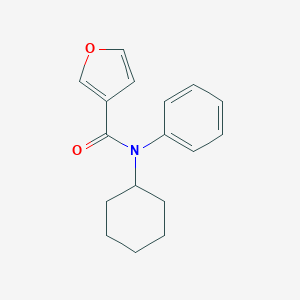
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
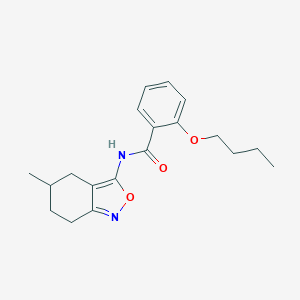
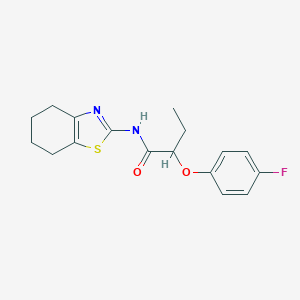
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
